Cas no 515170-52-2 (3-Chloro-6-fluoroquinolin-8-amine)

3-Chloro-6-fluoroquinolin-8-amine 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-6-fluoroquinolin-8-amine
- 3-Chloro-6-fluoro-8-quinolinamine
- SCHEMBL10321327
- 515170-52-2
- 8-Quinolinamine, 3-chloro-6-fluoro-
- ZB0141
- SB68450
- DB-304592
- 8-amino-3-chloro-6-fluoroquinoline
-
- MDL: MFCD20719627
- インチ: InChI=1S/C9H6ClFN2/c10-6-1-5-2-7(11)3-8(12)9(5)13-4-6/h1-4H,12H2
- InChIKey: JFMBRXIZJZVGDG-UHFFFAOYSA-N
- ほほえんだ: C1=C2C=C(C=C(C2=NC=C1Cl)N)F
計算された属性
- せいみつぶんしりょう: 196.0203541g/mol
- どういたいしつりょう: 196.0203541g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
3-Chloro-6-fluoroquinolin-8-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM143876-1g |
3-chloro-6-fluoroquinolin-8-amine |
515170-52-2 | 95% | 1g |
$1018 | 2021-08-05 | |
Alichem | A189007549-1g |
3-Chloro-6-fluoroquinolin-8-amine |
515170-52-2 | 95% | 1g |
$936.25 | 2023-09-01 | |
Chemenu | CM143876-1g |
3-chloro-6-fluoroquinolin-8-amine |
515170-52-2 | 95% | 1g |
$*** | 2023-05-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737157-1g |
3-Chloro-6-fluoroquinolin-8-amine |
515170-52-2 | 98% | 1g |
¥7962.00 | 2024-05-10 |
3-Chloro-6-fluoroquinolin-8-amine 関連文献
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
3-Chloro-6-fluoroquinolin-8-amineに関する追加情報
Professional Introduction to 3-Chloro-6-fluoroquinolin-8-amine (CAS No. 515170-52-2)
3-Chloro-6-fluoroquinolin-8-amine, with the chemical formula corresponding to its CAS number 515170-52-2, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic amine derivative belongs to the quinoline family, which has long been recognized for its broad spectrum of biological activities. The presence of both chloro and fluoro substituents in its structure imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The quinoline scaffold has a rich history in medicinal chemistry, with several well-known drugs derived from this class exhibiting potent antimicrobial, antimalarial, and anticancer properties. Among these, the fluoroquinolones, a subclass of quinolines, have gained particular attention due to their efficacy against a wide range of bacterial infections. The introduction of fluorine atoms into the quinoline ring enhances metabolic stability and binding affinity to bacterial enzymes, thereby improving therapeutic outcomes.
In recent years, there has been growing interest in modifying the quinoline core to develop novel compounds with improved pharmacological profiles. The compound 3-Chloro-6-fluoroquinolin-8-amine represents such an effort, leveraging the structural features of quinolines to explore new therapeutic avenues. Its synthesis involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies in constructing complex molecular architectures.
The< strong>chloro substituent at the 3-position and the< strong>fluoro group at the 6-position are strategically placed to influence the reactivity and biological activity of the molecule. These substituents can modulate electronic effects, hydrogen bonding interactions, and binding affinity to target proteins. The amine group at the 8-position provides a site for further functionalization, allowing chemists to tailor the compound's properties for specific applications.
Recent studies have demonstrated that derivatives of quinoline with halogen substituents exhibit enhanced bioavailability and reduced toxicity compared to their parent compounds. This has spurred research into developing new analogs with optimized pharmacokinetic profiles. The compound 3-Chloro-6-fluoroquinolin-8-amine is being investigated as a potential lead compound for further derivatization, with the aim of identifying novel therapeutic agents.
The pharmaceutical industry has shown particular interest in compounds that can inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial replication. Quinoline derivatives have been successful in targeting these enzymes, leading to the development of several fluoroquinolone antibiotics. The structural features of 3-Chloro-6-fluoroquinolin-8-amine, including its halogenated quinoline core and amine functionality, make it a promising candidate for inhibiting these critical bacterial enzymes.
In addition to its antimicrobial potential, this compound has also been explored for its possible applications in other therapeutic areas. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties by interacting with specific cellular targets. These findings are particularly intriguing given the growing demand for multifunctional drugs that can address multiple diseases or conditions simultaneously.
The synthesis of< strong>3-Chloro-6-fluoroquinolin-8-amine involves a series of well-established organic reactions, including nucleophilic aromatic substitution, condensation reactions, and functional group transformations. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct key intermediates with high efficiency and selectivity. These methodologies underscore the importance of innovation in synthetic chemistry in enabling the rapid development of novel pharmaceuticals.
The biological evaluation of< strong>3-Chloro-6-fluoroquinolin-8-amine has revealed promising results in vitro. Initial assays have shown that it exhibits significant activity against various bacterial strains, including those resistant to conventional antibiotics. This suggests that it may serve as a valuable starting point for developing new antibiotics with improved efficacy and reduced resistance profiles.
The compound's< strong.fluoro-substituted quinoline core is particularly noteworthy, as fluorine atoms are known to enhance drug-like properties such as lipophilicity and metabolic stability. These attributes are crucial for ensuring that a drug reaches its target site effectively and remains active within the body for an extended period. The< strong.chloro-substituent further contributes to these properties by influencing electronic distributions and steric interactions.
Ongoing research is focused on optimizing the pharmacological profile of< strong>3-Chloro-6-fluoroquinolin-8-amine through structural modifications. By systematically varying substituents on the quinoline ring and exploring different functional groups at key positions, scientists aim to identify derivatives with enhanced potency, selectivity, and safety profiles. Such efforts are essential for addressing emerging challenges in antibiotic resistance and developing next-generation therapeutics.
The development of new pharmaceuticals is a complex process that requires interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. The compound< strong>3-Chloro-6-fluoroquinolin-8-amine, with its promising biological activity and well-defined chemical structure, exemplifies how advances in synthetic chemistry can contribute to discovering new treatments for infectious diseases and other therapeutic areas.
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